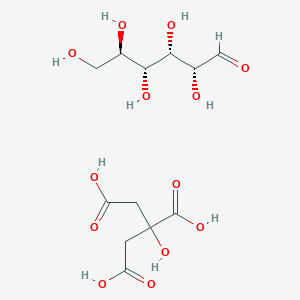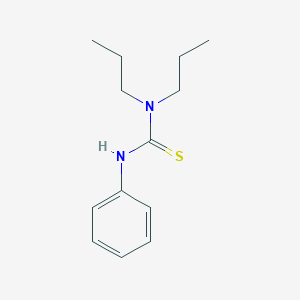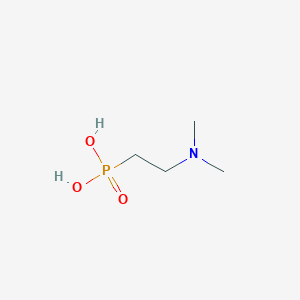![molecular formula C9H10N2O B081556 N-[(E)-ethylideneamino]benzamide CAS No. 14850-81-8](/img/structure/B81556.png)
N-[(E)-ethylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-ethylideneamino]benzamide, also known as NEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. NEA is a yellow crystalline solid with a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol.
Applications De Recherche Scientifique
N-[(E)-ethylideneamino]benzamide has been the subject of numerous studies due to its potential applications in various fields. In medicine, N-[(E)-ethylideneamino]benzamide has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been studied as a potential therapeutic agent for the treatment of diseases such as rheumatoid arthritis and cancer. In agriculture, N-[(E)-ethylideneamino]benzamide has been shown to have herbicidal properties and has been studied as a potential alternative to traditional herbicides. In materials science, N-[(E)-ethylideneamino]benzamide has been used as a building block for the synthesis of various materials, including polymers and metal-organic frameworks.
Mécanisme D'action
The exact mechanism of action of N-[(E)-ethylideneamino]benzamide is not fully understood. However, studies have shown that N-[(E)-ethylideneamino]benzamide may act as a histone deacetylase inhibitor, which can lead to changes in gene expression and cell proliferation. Additionally, N-[(E)-ethylideneamino]benzamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
Studies have shown that N-[(E)-ethylideneamino]benzamide has a variety of biochemical and physiological effects. In vitro studies have shown that N-[(E)-ethylideneamino]benzamide can inhibit the growth of cancer cells and reduce the production of inflammatory molecules. In vivo studies have shown that N-[(E)-ethylideneamino]benzamide can reduce the severity of arthritis in animal models. Additionally, N-[(E)-ethylideneamino]benzamide has been shown to have herbicidal properties, which may be due to its ability to inhibit the growth of plant cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(E)-ethylideneamino]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, N-[(E)-ethylideneamino]benzamide has been shown to exhibit a range of biological activities, making it a versatile compound for use in various assays. However, there are also limitations to the use of N-[(E)-ethylideneamino]benzamide in lab experiments. For example, N-[(E)-ethylideneamino]benzamide can be unstable under certain conditions, which can lead to degradation and loss of activity. Additionally, the mechanism of action of N-[(E)-ethylideneamino]benzamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[(E)-ethylideneamino]benzamide. One area of interest is the development of N-[(E)-ethylideneamino]benzamide-based therapeutics for the treatment of diseases such as cancer and rheumatoid arthritis. Additionally, there is potential for the use of N-[(E)-ethylideneamino]benzamide as a herbicide in agriculture. Further studies are needed to elucidate the mechanism of action of N-[(E)-ethylideneamino]benzamide and to determine its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-[(E)-ethylideneamino]benzamide can be achieved through various methods, including condensation reactions, Friedel-Crafts acylation, and Mannich reactions. One of the most common methods for synthesizing N-[(E)-ethylideneamino]benzamide is through the Mannich reaction, which involves the reaction of an amine, formaldehyde, and a ketone. In the case of N-[(E)-ethylideneamino]benzamide, aniline, formaldehyde, and ethyl acetate are used to produce the desired product. The reaction is typically carried out under acidic conditions and requires careful control of the reaction parameters to obtain high yields of the product.
Propriétés
Numéro CAS |
14850-81-8 |
|---|---|
Nom du produit |
N-[(E)-ethylideneamino]benzamide |
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
N-[(E)-ethylideneamino]benzamide |
InChI |
InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12)/b10-2+ |
Clé InChI |
MJIZEJCLXHFZHD-WTDSWWLTSA-N |
SMILES isomérique |
C/C=N/NC(=O)C1=CC=CC=C1 |
SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC=NNC(=O)C1=CC=CC=C1 |
Synonymes |
Benzoic acid, ethylidenehydrazide, (E)- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















